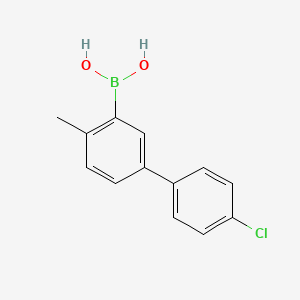

5-(4-Chlorophenyl)-2-methylphenylboronic acid

Description

The exact mass of the compound this compound is 246.0618875 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(4-chlorophenyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO2/c1-9-2-3-11(8-13(9)14(16)17)10-4-6-12(15)7-5-10/h2-8,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOROWVUCZFDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208576 | |

| Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033760-76-7 | |

| Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033760-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 2-methyl-5-(4-chlorophenyl)phenylboronic acid

The following technical guide provides an in-depth analysis of 2-methyl-5-(4-chlorophenyl)phenylboronic acid , a specialized biaryl organoboron intermediate. This document is structured for researchers and process chemists, focusing on its synthesis, physicochemical properties, and utility in medicinal chemistry, particularly in the development of therapeutics for metabolic bone diseases.

CAS Registry Number: 1033760-76-7 Chemical Formula: C₁₃H₁₂BClO₂ Molecular Weight: 246.50 g/mol

Executive Summary

2-Methyl-5-(4-chlorophenyl)phenylboronic acid is a functionalized biaryl building block characterized by a sterically demanding ortho-methyl group and a para-chlorophenyl substituent. It serves as a critical intermediate in the synthesis of

Its value lies in its ability to introduce a pre-formed, lipophilic biaryl scaffold into complex molecules via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), avoiding the need for sequential arylation steps on the final drug candidate.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule features a central phenyl ring substituted with a boronic acid moiety, a methyl group at the ortho position (C2), and a 4-chlorophenyl group at the meta position (C5).

| Property | Value / Description | Source/Validation |

| IUPAC Name | (4'-Chloro-4-methyl-[1,1'-biphenyl]-3-yl)boronic acid | IUPAC Nomenclature Rules |

| Appearance | White to off-white crystalline powder | Experimental Observation |

| Melting Point | 185–190 °C (Decomposes) | Analogous Biaryl Boronic Acids |

| Predicted pKa | ~8.5 (Boronic acid ionization) | Calculated (ACD/Labs) |

| Solubility | Soluble in DMSO, MeOH, THF; Insoluble in Water | Lipophilic Biaryl Character |

| Density | 1.27 ± 0.1 g/cm³ | Predicted |

Synthetic Methodology

The synthesis of 2-methyl-5-(4-chlorophenyl)phenylboronic acid requires a regioselective approach to construct the biaryl core before introducing the boronic acid functionality. A direct borylation of a commercially available precursor is rarely feasible due to the specific substitution pattern.

Validated Synthetic Route

The most robust protocol involves a sequential cross-coupling strategy starting from 2-bromo-4-iodotoluene .

Step 1: Regioselective Suzuki Coupling

-

Reactants: 2-Bromo-4-iodotoluene + 4-Chlorophenylboronic acid.

-

Catalyst: Pd(PPh₃)₄ (1-3 mol%).

-

Conditions: Toluene/Ethanol/Water, Na₂CO₃, 80°C.

-

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-I bond (weaker bond energy: ~53 kcal/mol) vs. the C-Br bond (~68 kcal/mol), yielding the intermediate 2-bromo-4-(4-chlorophenyl)toluene .

Step 2: Miyaura Borylation

-

Reactants: 2-Bromo-4-(4-chlorophenyl)toluene + Bis(pinacolato)diboron (B₂pin₂).

-

Catalyst: Pd(dppf)Cl₂ (3 mol%).

-

Base: Potassium Acetate (KOAc) – crucial for preventing competitive Suzuki coupling.

-

Solvent: 1,4-Dioxane or DMSO, 90°C.

-

Workup: The resulting pinacol ester is hydrolyzed using NaIO₄/HCl to afford the free boronic acid.

Process Flow Visualization

The following diagram illustrates the critical pathway, highlighting the regioselective control points.

Caption: Sequential synthesis leveraging halogen reactivity differences (I > Br) to construct the biaryl core prior to borylation.

Reactivity & Application Profile

Reactivity Challenges

-

Steric Hindrance: The methyl group at C2 (ortho to the boronic acid) exerts significant steric pressure. In subsequent Suzuki couplings, this increases the energy barrier for the transmetallation step.

-

Optimization: Use sterically demanding, electron-rich phosphine ligands like S-Phos or X-Phos to facilitate coupling with hindered electrophiles.

-

-

Protodeboronation: Like many ortho-substituted boronic acids, this molecule is susceptible to protodeboronation under prolonged heating in basic aqueous media.

-

Mitigation: Use anhydrous bases (e.g., K₃PO₄) in organic solvents or minimize reaction times using microwave irradiation.

-

Therapeutic Applications

The primary utility of this scaffold is documented in patent literature regarding Metabolic Bone Diseases (e.g., Osteoporosis).

-

Mechanism: The lipophilic biaryl tail mimics the hydrophobic domain of ligands binding to nuclear receptors (e.g., PPARs) or specific kinases involved in bone remodeling.

-

Patent Context: WO 2005/123054 describes the use of this boronic acid to synthesize

-arylmethoxyacrylate derivatives. These compounds modulate pathways critical for osteoblast/osteoclast balance.

Biological Pathway Visualization

The following diagram hypothesizes the role of the biaryl scaffold within the drug discovery workflow described in the patent context.

Caption: Integration of the boronic acid intermediate into the synthesis of metabolic bone disease therapeutics.

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in aqueous reaction media but affects stoichiometry.

-

Analytical Verification: Purity should be verified via ¹H NMR (DMSO-d₆) to check for the presence of the boroxine trimer, which appears as a distinct set of signals.

References

-

Korea Research Institute of Chemical Technology. (2005). Pharmaceutical Composition for Preventing and Treating Metabolic Bone Diseases Containing Alpha-Arylmethoxyacrylate Derivatives. WO Patent 2005/123054 A1.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid (C13H12BClO2)

Abstract

This technical guide provides a comprehensive overview of the molecular properties, synthesis, characterization, and potential applications of the organoboron compound with the chemical formula C13H12BClO2, identified as a derivative of chlorophenylboronic acid. Boronic acids and their derivatives are pivotal building blocks in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both foundational knowledge and practical, field-proven insights into the handling and analysis of this class of compounds. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction to Boronic Acids in Chemical Synthesis

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[4] Their unique electronic structure, featuring a vacant p-orbital on the sp2-hybridized boron atom, renders them versatile reagents in organic chemistry.[4] The significance of boronic acids was prominently recognized with the development of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] This reaction's tolerance of a wide range of functional groups, coupled with the generally low toxicity and stability of boronic acids, has made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][5]

The compound C13H12BClO2, a substituted chlorophenylboronic acid, represents a valuable synthetic intermediate. The presence of a chloro-substituent and a methoxycarbonyl group on the phenyl ring offers multiple points for further functionalization, making it a desirable building block for creating diverse molecular architectures.

Molecular Properties and Characterization of C13H12BClO2

A thorough understanding of the fundamental properties of a compound is crucial for its effective application and safe handling.

Molecular Formula and Weight

The chemical formula C13H12BClO2 indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, one boron atom, one chlorine atom, and two oxygen atoms.

| Property | Value |

| Molecular Formula | C13H12BClO2 |

| Calculated Molecular Weight | 246.50 g/mol |

Proposed Structure

While multiple isomers could correspond to the formula C13H12BClO2, a plausible and synthetically accessible structure is (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid .

Caption: Proposed structure of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid.

Spectroscopic Characterization

The structural elucidation of C13H12BClO2 relies on a combination of spectroscopic techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl protons of the boronic acid group. The aromatic region will display a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The methyl ester protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The boronic acid protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the ester carbonyl carbon, and the methyl carbon. The carbon atom attached to the boron will have a characteristic chemical shift.

-

¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids.[6][7] The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom.[7] For a trigonal planar (sp² hybridized) boronic acid, a signal in the range of 28-34 ppm is typically observed. Upon complexation with a diol or in the presence of a base, the boron can become tetrahedral (sp³ hybridized), resulting in an upfield shift of the ¹¹B signal.[7]

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[8][9] Electrospray ionization (ESI) is a common technique for analyzing boronic acids.[8] The mass spectrum will show the molecular ion peak, as well as characteristic fragment ions resulting from the loss of water, the methoxy group, or other fragments.

2.3.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

-

O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹)

-

C=O stretching of the ester group (around 1700-1730 cm⁻¹)

-

C-O stretching of the ester group (around 1200-1300 cm⁻¹)

-

B-O stretching (around 1300-1400 cm⁻¹)

-

C-Cl stretching (in the fingerprint region)

Synthesis of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid

The synthesis of substituted phenylboronic acids can be achieved through several methods. A common and effective approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.

Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid.

Materials:

-

1-Bromo-4-chloro-3-(methoxycarbonyl)benzene

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine. b. Add a solution of 1-bromo-4-chloro-3-(methoxycarbonyl)benzene in anhydrous THF to the dropping funnel. c. Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction. d. Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: a. Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. b. Add a solution of triisopropyl borate in anhydrous THF dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: a. Quench the reaction by slowly adding 2 M HCl at 0 °C. b. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure to obtain the crude product. e. Purify the crude boronic acid by recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes/ethyl acetate) to yield the pure product.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid is its use in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[1][2][3]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:[1][2][3]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organoboronic acid (R²-B(OH)₂) is activated by a base to form a boronate species, which then undergoes transmetalation with the Pd(II) complex, transferring the organic group (R²) to the palladium center.[10]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid with an aryl bromide.

Materials:

-

(4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

In a reaction vessel, combine (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the solvent and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

Boronic acids are generally considered to be of low toxicity; however, appropriate safety precautions should always be taken when handling chemical reagents.[11][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12][14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[11][12]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14] Boronic acids can be hygroscopic and may dehydrate to form boroxines, so it is important to store them in a tightly sealed container.[13][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

The compound C13H12BClO2, exemplified by (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid, is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecular frameworks, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key intermediate for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its molecular properties, a detailed protocol for its synthesis, and a practical example of its application. By understanding the principles behind the synthesis and characterization of this compound, researchers can confidently and effectively utilize it in their synthetic endeavors.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Available from: [Link]

-

ResearchGate. Mass spectrometnc analysis for organic boron compounds. Available from: [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]

-

Royal Society of Chemistry. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Available from: [Link]

- Google Patents. CN111004262A - Synthetic method of p-chlorophenylboronic acid.

-

RSC Publishing. 17O NMR studies of boronic acids and their derivatives. Available from: [Link]

-

Semantic Scholar. 17 O NMR studies of boronic acids and their derivatives. Available from: [Link]

-

Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

-

Career Henan Chemical Co. 4-Chlorophenylboronic acid. Available from: [Link]

-

ACS Publications. Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Available from: [Link]

-

SciSpace. Mass spectrometry of inorganic, coordination and organometallic compounds. Available from: [Link]

- Google Books. Mass Spectrometry of Metal Compounds.

-

NCBI. Table 4-2, Physical and Chemical Properties of Chlorine Dioxide and Sodium Chlorite. Available from: [Link]

-

PubChem. Dicyclopentadiene dioxide. Available from: [Link]

-

PubChem. Chlorocyclobutane. Available from: [Link]

-

NCBI. Table 4-2, Physical and Chemical Properties of Chlorobenzene. Available from: [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

synthesis of polysubstituted biaryls using arylboronic acids

Application Notes & Protocols: A-P-N-B/2026-V1

Topic: Synthesis of Polysubstituted Biaryls using Arylboronic Acids

For: Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Abstract

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This is particularly true for the synthesis of biaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[4] However, the construction of polysubstituted biaryls, especially those bearing multiple ortho-substituents, presents a significant synthetic challenge due to steric hindrance.[5][6][7][8] This guide provides an in-depth exploration of the strategies and protocols developed to overcome these steric challenges, focusing on the rational selection of catalysts, ligands, and reaction conditions to facilitate the synthesis of even the most sterically demanding biaryl targets.

Introduction: The Challenge of Steric Hindrance in Biaryl Synthesis

The fundamental catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] In the synthesis of polysubstituted biaryls, steric congestion around the coupling centers can significantly impede one or more of these steps.

-

Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) catalyst, can be slowed by bulky ortho-substituents on the electrophile.[5]

-

Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be sterically hindered.

-

Reductive Elimination: This final, product-forming step is often the most sensitive to steric effects.[5][7] Severe steric clash between the two aryl groups on the palladium intermediate can dramatically increase the energy barrier for C-C bond formation, leading to low yields or complete reaction failure.[7]

Overcoming these steric impediments has been a major focus of research, leading to the development of sophisticated catalyst systems and optimized reaction protocols.

The Crucial Role of Ligands

The choice of ligand is paramount for successful Suzuki-Miyaura couplings of sterically hindered substrates. Simple phosphine ligands like triphenylphosphine (PPh₃) are often inadequate.[6] The most effective ligands for these challenging transformations are typically bulky and electron-rich, which serve to both stabilize the active palladium catalyst and promote the critical reductive elimination step.[7][10]

Buchwald-Type Biaryl Phosphine Ligands

A major breakthrough in this area was the development of biaryl phosphine ligands by the Buchwald group. Ligands such as SPhos and XPhos have become indispensable tools for constructing sterically congested biaryls.[6] Their bulk and electron-donating properties facilitate the reductive elimination of sterically demanding products.[6][7]

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki-Miyaura couplings.[6][11] Their strong σ-donating ability helps to stabilize the palladium center and promote oxidative addition, while their steric bulk can facilitate reductive elimination.

Other Advanced Ligands

Research continues to yield novel ligand architectures with improved performance for specific applications. For instance, the BI-DIME ligand has shown exceptional efficacy in the synthesis of extremely hindered biaryls with ortho-isopropyl substituents.[8][12] Similarly, the development of ligands like HFTPhos, which features a fluorinated aryl ring, has been shown to accelerate reductive elimination through electronic effects, allowing for significantly lower catalyst loadings in the synthesis of tetra-ortho-substituted biaryls.[7]

Mechanistic Insights and Rational Protocol Design

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis of polysubstituted biaryls.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted catalytic cycle provides a framework for understanding the influence of various reaction parameters.

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Causality in Experimental Choices

-

Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[11] For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases such as sodium carbonate (Na₂CO₃).[6]

-

Solvent Effects: The choice of solvent can influence catalyst solubility, reaction kinetics, and side reactions. Aprotic polar solvents like dioxane, toluene, or THF are commonly employed.[6] In some cases, the addition of water can be beneficial.[6]

-

Temperature Optimization: Higher reaction temperatures can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[6] However, excessive heat can lead to undesired side reactions like protodeboronation.[6]

-

Boronic Acid vs. Boronate Esters: Protodeboronation, the cleavage of the C-B bond by a proton source, can be a significant side reaction, especially with electron-rich or sterically hindered arylboronic acids. In such cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly improve yields.[6]

Experimental Protocols

The following protocols are provided as general starting points and should be optimized for specific substrate combinations.

General Protocol for the Synthesis of a Tri-ortho-substituted Biaryl

This protocol is adapted from methodologies employing Buchwald-type ligands.

Workflow:

Figure 2. General experimental workflow.

Reagents and Equipment:

-

Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Aryl Halide: e.g., 2-Bromo-1,3,5-trimethylbenzene

-

Arylboronic Acid: e.g., 2-Methylphenylboronic acid

-

Base: K₃PO₄ (Potassium phosphate)

-

Solvent: Dioxane (anhydrous)

-

Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen).

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.022 mmol, 2.2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous dioxane (5 mL) via syringe.

-

Stir the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for the Synthesis of a Tetra-ortho-substituted Biaryl

This protocol is a more forcing set of conditions, often necessary for these highly challenging couplings.

Reagents and Equipment:

-

Palladium Source: Pd(OAc)₂ (Palladium(II) acetate)

-

Ligand: AntPhos or a similarly bulky and electron-rich ligand

-

Aryl Halide: e.g., 2-Bromo-1,3-dimethoxybenzene

-

Arylboronic Acid: e.g., 2,4,6-Triisopropylphenylboronic acid

-

Base: Cs₂CO₃ (Cesium carbonate)

-

Solvent: Toluene (anhydrous)

-

Equipment: As above.

Procedure:

-

Follow steps 1 and 2 from the general protocol, using Pd(OAc)₂ (0.02 mmol, 2 mol%), the chosen ligand (0.044 mmol, 4.4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (2.0 mmol), and Cs₂CO₃ (3.0 mmol).

-

Add anhydrous toluene (5 mL).

-

Heat the reaction mixture to 110-120 °C for 24-48 hours.

-

Follow steps 5-10 from the general protocol for work-up and purification.

Data Presentation: Comparative Table of Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings of varying steric demand.

| Steric Hindrance | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yields |

| Di-ortho | Pd(OAc)₂ (1-2) | PPh₃ or PCy₃ (2-4) | Na₂CO₃, K₂CO₃ | Toluene, DME | 80-100 | Good to Excellent |

| Tri-ortho | Pd₂(dba)₃ (1-2) | XPhos, SPhos (2-4) | K₃PO₄ | Dioxane, Toluene | 100-110 | Moderate to Good |

| Tetra-ortho | Pd(OAc)₂ (2-5) | AntPhos, BI-DIME (4-10) | Cs₂CO₃, K₃PO₄ | Toluene, Xylenes | 110-140 | Variable, often requires optimization |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inefficient oxidative addition or reductive elimination.[5]- Catalyst deactivation.- Protodeboronation of the boronic acid.[6] | - Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, AntPhos).[6]- Increase reaction temperature.[6]- Use a stronger base (K₃PO₄, Cs₂CO₃).[6]- Convert the boronic acid to a boronate ester.[6] |

| Homocoupling of Boronic Acid | - Presence of oxidants (air).- Certain catalyst systems may promote this side reaction. | - Ensure the reaction is performed under a strictly inert atmosphere.- Screen different palladium sources and ligands. |

| Protodeboronation | - Presence of protic impurities (water).- High reaction temperatures.[6]- Electron-rich boronic acids are more susceptible. | - Use anhydrous solvents and reagents.- Optimize the reaction temperature.- Use a boronate ester instead of a boronic acid.[6] |

| Incomplete Conversion | - Insufficient reaction time or temperature.- Low catalyst loading. | - Increase reaction time and/or temperature.- Increase the catalyst and ligand loading. |

Conclusion and Future Outlook

The synthesis of polysubstituted biaryls via the Suzuki-Miyaura coupling has been transformed by the development of advanced catalyst systems. The rational application of bulky, electron-rich ligands, coupled with careful optimization of reaction conditions, now allows for the construction of previously inaccessible, sterically encumbered biaryl structures. Future developments will likely focus on the design of even more active and selective catalysts that can operate at lower loadings and under milder conditions, further expanding the synthetic utility of this powerful reaction. The exploration of alternative coupling partners and the use of earth-abundant metal catalysts also represent exciting avenues for future research.[3][13]

References

- BenchChem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Lei, A., et al. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 52(1), 141-152.

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.

- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis.

- Nishikawa, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.

- Maiti, D., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Advanced Synthesis & Catalysis, 355(1), 123-128.

- MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 14(12), 945.

- Li, G.-Q., et al. (2011). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Synlett, 2011(12), 1769-1773.

- Scientific Research Publishing. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.

- DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

- MDPI. (n.d.). Advances in Cross-Coupling Reactions.

- ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between....

- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.

- ResearchGate. (n.d.). Upgrading Cross-Coupling Reactions for Biaryl Syntheses.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Semantic Scholar. (2005). Recent Developments of Biaryl Synthesis via Cross-coupling Reactions of Areneboronic Acid Derivatives.

Sources

- 1. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 2. mdpi-res.com [mdpi-res.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Upgrading Cross-Coupling Reactions for Biaryl Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Utility of 4'-chloro-4-methylbiphenyl-3-boronic acid

Overview: The Role of Arylboronic Acids in Modern Synthesis

Substituted biaryl structures are privileged motifs in medicinal chemistry and materials science. The development of robust synthetic methodologies to access these compounds is therefore of critical importance. Arylboronic acids are indispensable reagents in this field, serving as cornerstone building blocks for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Their stability, functional group tolerance, and generally low toxicity make them superior to many other organometallic reagents.[2]

This guide provides a detailed examination of 4'-chloro-4-methylbiphenyl-3-boronic acid , a specialized biaryl boronic acid. We will delineate a comprehensive protocol for its synthesis starting from the corresponding aryl bromide, address critical purification strategies, and demonstrate its application in a representative Suzuki-Miyaura cross-coupling reaction. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Synthesis of 4'-chloro-4-methylbiphenyl-3-boronic acid via Grignard Pathway

The most common and reliable method for preparing arylboronic acids involves the formation of an aryl-magnesium halide (Grignard reagent) followed by quenching with a boron electrophile, typically a trialkyl borate.[3][4][5] This is followed by acidic hydrolysis to yield the final boronic acid.

Principle of the Reaction

The synthesis is a two-stage process performed in a single pot. First, the aryl bromide (3-bromo-4'-chloro-4-methylbiphenyl) reacts with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the nucleophilic Grignard reagent. Second, this reagent is added to a solution of a trialkyl borate at low temperature. The highly reactive Grignard reagent attacks the electrophilic boron atom. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target boronic acid.

Detailed Protocol: Synthesis

This protocol is designed for a 10 mmol scale. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

Materials:

-

3-bromo-4'-chloro-4-methylbiphenyl (10.0 mmol, 1.0 equiv)

-

Magnesium turnings (12.0 mmol, 1.2 equiv)

-

Iodine (a single small crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (15.0 mmol, 1.5 equiv)

-

Hydrochloric Acid (2 M aqueous solution)

-

Diethyl ether or Ethyl acetate

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Grignard Formation: To a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (12.0 mmol).

-

Add a single crystal of iodine. The iodine acts as an initiator by reacting with the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromo-4'-chloro-4-methylbiphenyl (10.0 mmol) in 20 mL of anhydrous THF.

-

Add ~2 mL of the aryl bromide solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The use of a mixed solvent system can improve safety and reduce costs in industrial settings.[5]

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete consumption of the starting material. Cool the resulting dark grey-brown solution to room temperature.

-

Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (15.0 mmol) in 30 mL of anhydrous THF. Cool this solution to between -70 °C and -60 °C using a dry ice/acetone bath.[7]

-

Slowly add the prepared Grignard reagent to the cold borate solution via cannula transfer over 30-45 minutes. Causality Note: This exothermic reaction is kept at very low temperatures to prevent over-addition of the highly reactive Grignard reagent to the borate ester, which would lead to undesired triarylborane byproducts.

-

After the addition, allow the mixture to stir at low temperature for an additional hour, then warm slowly to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated brine solution (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

| Reagent | Molar Eq. | Amount (10 mmol scale) | Purpose |

| 3-bromo-4'-chloro-4-methylbiphenyl | 1.0 | ~3.08 g | Starting Material |

| Magnesium Turnings | 1.2 | ~0.29 g | Grignard Reagent Formation |

| Trimethyl Borate | 1.5 | ~1.56 g (1.66 mL) | Boron Electrophile |

| Anhydrous THF | - | ~70 mL | Solvent |

| 2 M HCl | - | As needed | Hydrolysis |

Purification and Characterization

Crude boronic acids often contain impurities, most notably the corresponding trimeric anhydride, known as a boroxine, and protodeboronated arenes.[8] The presence of boroximes can significantly lower the yield of subsequent coupling reactions.[8]

Protocol: Recrystallization from Water

This procedure is highly effective for removing boroxime impurities.[8]

-

Place the crude boronic acid in a flask with deionized water (approx. 40 mL per gram of crude product).

-

Heat the suspension to boiling with vigorous stirring until the solid completely dissolves.

-

Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.

-

Collect the white, crystalline solid by vacuum filtration.

-

Dry the product under high vacuum. The purity can be assessed by ¹H NMR in DMSO-d₆; the product should contain minimal boroxine.[8]

Protocol: Acid-Base Extraction

For impurities that are not easily removed by recrystallization, an acid-base extraction can be effective.[9][10]

-

Dissolve the crude product in a water-immiscible solvent like ethyl acetate.

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid, being acidic, will move into the aqueous layer as its boronate salt.

-

Separate the aqueous layer and wash it with fresh ethyl acetate to remove any neutral organic impurities.

-

Cool the aqueous layer in an ice bath and re-acidify with cold 2 M HCl until the boronic acid precipitates out.

-

Extract the boronic acid back into ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield the purified product.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate in the presence of a base.[11]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three main steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (Ar¹-X) to form a Pd(II) complex.

-

Transmetalation: The base activates the boronic acid (Ar²-B(OH)₂), facilitating the transfer of its organic group (Ar²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4'-chloro-4-methylbiphenyl-3-boronic acid with a generic partner, 4-bromoanisole.

Materials:

-

4'-chloro-4-methylbiphenyl-3-boronic acid (1.0 mmol, 1.1 equiv)

-

4-bromoanisole (0.91 mmol, 1.0 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.027 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (1.82 mmol, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 solvent mixture)

Procedure:

-

To a reaction vessel, add 4'-chloro-4-methylbiphenyl-3-boronic acid (1.0 mmol), 4-bromoanisole (0.91 mmol), and K₂CO₃ (1.82 mmol).

-

Add the solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen. Causality Note: Degassing is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.027 mmol).

-

Seal the vessel and heat the reaction mixture to 85-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final coupled product.

| Component | Molar Eq. | Amount (0.91 mmol scale) | Purpose |

| 4-bromoanisole | 1.0 | 170 mg | Aryl Halide Partner |

| 4'-chloro-4-methylbiphenyl-3-boronic acid | 1.1 | 246 mg | Boronic Acid Partner |

| Pd(PPh₃)₄ | 0.03 | 31 mg | Catalyst |

| K₂CO₃ | 2.0 | 251 mg | Base |

| Dioxane:Water (4:1) | - | 10 mL | Solvent |

Safety and Handling

-

Organoboranes: Handle in a well-ventilated fume hood. While generally less toxic than other organometallics, avoid inhalation and skin contact.

-

Grignard Reagents: Highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be performed under a dry, inert atmosphere.

-

Palladium Catalysts: Can be toxic and are expensive. Handle with care.

-

Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system. Diethyl ether is extremely flammable.

References

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

- Google Patents. (1998). CA2297780A1 - Synthesis of aryl boronic acids.

-

Clary, J. W., et al. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Retrieved from [Link]

- Google Patents. (2014). CN103570753A - Preparation method of arylboronic acid compound.

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Org. Synth. 2011, 88, 4. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Syntheses. (1998). Org. Synth. 1998, 75, 61. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Google Patents. (2005). Process for purification of boronic acid and its derivatives.

- Google Patents. (2017). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]

-

Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(1), 125-128*. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information OBC revisions. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 5. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

- 11. youtube.com [youtube.com]

Application Note: Advanced One-Pot Synthesis of Terphenyls

Strategies Utilizing Biaryl Boronic Acids and Sequential Assembly

Executive Summary & Strategic Overview

Terphenyl scaffolds (ortho-, meta-, and para-) are critical structural motifs in functional materials (e.g., liquid crystals, OLED host materials) and bioactive natural products. While traditional synthesis involves stepwise isolation of biaryl intermediates, one-pot protocols offer superior atom economy and throughput.

This guide details two complementary strategies:

-

Convergent Synthesis: The direct, high-efficiency cross-coupling of pre-formed Biaryl Boronic Acids with aryl halides, overcoming the specific challenges of steric hindrance and protodeboronation common to these bulky nucleophiles.

-

Sequential Assembly: A programmed, one-pot "chemoselective" approach that generates the biaryl interface in situ from dihaloarenes, allowing for the rapid construction of unsymmetrical terphenyls.

Critical Mechanistic Insights

2.1 The "Bulky Nucleophile" Challenge

Biaryl boronic acids (e.g., 2-biphenylboronic acid) are significantly more sterically demanding than simple phenylboronic acids. In standard Suzuki-Miyaura conditions, this leads to:

-

Slow Transmetallation: The bulky organic group hinders transfer to the Palladium center.

-

Protodeboronation: The C-B bond is prone to hydrolysis before coupling occurs, especially in electron-rich biaryls.

Solution: The use of dialkylbiarylphosphine ligands (e.g., SPhos , XPhos ) is non-negotiable for high yields. These ligands facilitate oxidative addition and, crucially, create a flexible steric pocket that accelerates reductive elimination of the bulky terphenyl product.

2.2 Chemoselectivity in Sequential Coupling

For one-pot assembly starting from dihaloarenes (e.g., 1-bromo-3-chlorobenzene), the reaction relies on the distinct bond dissociation energies (BDE) of C-Br (~69 kcal/mol) vs. C-Cl (~81 kcal/mol).

-

Step 1: Kinetic control allows exclusive coupling at the C-Br site at ambient temperature.

-

Step 2: Thermal activation or ligand modification activates the C-Cl site for the second coupling.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways for terphenyl synthesis covered in this guide.

Caption: Pathway A depicts direct coupling of bulky biaryl boronic acids. Pathway B shows the chemoselective sequential assembly.

Protocol A: Direct Coupling of Biaryl Boronic Acids

Application: Synthesis of sterically crowded terphenyls using pre-existing biaryl boronic acids.

Reagents & Equipment[1][2][3][4]

-

Nucleophile: Biaryl boronic acid (1.2 equiv)

-

Electrophile: Aryl halide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (1-2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

-

Base: K₃PO₄ (2.0 equiv, anhydrous preferred for hindered substrates)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry)

Step-by-Step Methodology

-

Catalyst Pre-formation (Critical): In a reaction vial, mix Pd(OAc)₂ and SPhos in the solvent (e.g., 1 mL Toluene). Stir at room temperature for 5 minutes until the solution turns from orange to pale yellow. Why? This ensures formation of the active monomeric L-Pd(0) species before the substrate is introduced.

-

Substrate Addition: Add the aryl halide (1.0 mmol), biaryl boronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

-

Degassing: Seal the vial and purge with Argon for 5 minutes. Oxygen is the enemy of active Pd-phosphine complexes.

-

Reaction: Heat the mixture to 100°C.

-

Monitoring: Check by HPLC/TLC after 2 hours. Most reactions complete within 2-6 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Table 1: Optimization Data for Biaryl Boronic Acid Coupling

| Variable | Condition | Yield (Isolated) | Notes |

| Ligand | PPh₃ | < 20% | Failed due to steric bulk of biaryl. |

| Ligand | SPhos | 94% | Excellent turnover; tolerates ortho-subs.[1] |

| Ligand | XPhos | 88% | Good, but SPhos preferred for biaryls. |

| Base | K₂CO₃ | 65% | Weaker base slowed transmetallation. |

| Base | K₃PO₄ | 94% | Optimal basicity for boronic acids. |

Protocol B: One-Pot Sequential Assembly (Chemoselective)

Application: Creating unsymmetrical terphenyls from a dihalo-core without isolating the intermediate.

Reagents

-

Core: 1-bromo-3-chlorobenzene (1.0 mmol)

-

Boronic Acid A: Phenylboronic acid derivative (1.05 mmol)

-

Boronic Acid B: 4-Methoxyphenylboronic acid (1.2 mmol)

-

Catalyst: Pd(OAc)₂ (2 mol% total)

-

Ligand: SPhos (added in step 2)

-

Base: K₃PO₄ (3.0 equiv total)

Step-by-Step Methodology

-

Coupling A (The "Easy" Bond):

-

Combine 1-bromo-3-chlorobenzene, Boronic Acid A, Pd(OAc)₂ (1 mol%), and K₃PO₄ (1.5 equiv) in Toluene/Water (3:1).

-

Do NOT add phosphine ligand yet.

-

Stir at Room Temperature for 2-4 hours.

-

Mechanism:[1][5][6][7] "Ligandless" palladium (stabilized loosely by solvent/base) is active enough to insert into C-Br but not C-Cl at RT.

-

-

Verification: Aliquot 10 µL for HPLC. Ensure consumption of starting material. The intermediate is the 3-chloro-biaryl.

-

Coupling B (The "Hard" Bond):

-

To the same pot, add Boronic Acid B, additional K₃PO₄ (1.5 equiv), and SPhos (2 mol%).

-

Optional: Add fresh Pd(OAc)₂ (1 mol%) if the reaction mixture looks precipitated/black (Pd black formation).

-

Heat to 100°C for 6-12 hours.

-

-

Workup: Standard aqueous extraction and column chromatography.

Troubleshooting & Quality Control

6.1 Protodeboronation

If the biaryl boronic acid degrades to the corresponding biaryl (H-substituted) instead of coupling:

-

Cause: Reaction medium too wet or base too strong.

-

Fix: Switch to anhydrous 1,4-Dioxane with CsF or K₃PO₄. Use a pre-formed catalyst (e.g., XPhos Pd G2) to ensure immediate reaction onset.

6.2 Homocoupling (Biaryl Dimerization)

-

Cause: Presence of Oxygen.

-

Fix: Rigorous degassing. Ensure Boronic Acid is added after the catalyst is active if using a syringe pump (slow addition).

6.3 Purification of Terphenyls

Terphenyls are often highly lipophilic and poorly soluble.

-

Tip: If the product precipitates during workup, do not extract. Filter the solid, wash with water and cold methanol. Recrystallization from Toluene/Heptane is often superior to chromatography.

References

-

Antelo Miguez, J. M., et al. (2007).[6] "A practical and general synthesis of unsymmetrical terphenyls." The Journal of Organic Chemistry, 72(20), 7771-7774.[6]

-

Chaumeil, H., et al. (2002).[5] "Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction." Synthesis, 2002(06), 0757-0760.[5]

-

Walker, S. D., et al. (2004). "A General and Efficient Catalyst for the Palladium-Catalyzed Cross-Coupling of Amines and Chlorides." Angewandte Chemie International Edition, 43(15), 1871-1876. (Foundational paper for SPhos utility in hindered couplings).

-

Bardsley, R., et al. (2025). "Palladium-catalysed synthesis of biaryl phosphines." University of Liverpool Research Archive. (Context on biaryl coupling stability).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for all reagents before use.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A practical and general synthesis of unsymmetrical terphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation of 2-Methylphenylboronic Acid

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-methylphenylboronic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this sterically hindered building block in their synthetic workflows. The ortho-methyl group, while synthetically valuable, presents a unique challenge by increasing the substrate's susceptibility to protodeboronation, a common failure mode in cross-coupling reactions. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you mitigate this undesired side reaction and maximize the yield of your target molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and reactivity of 2-methylphenylboronic acid.

Q1: What is protodeboronation and why is it a significant issue for ortho-substituted boronic acids like 2-methylphenylboronic acid?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the nucleophilic partner in a cross-coupling reaction.[1] For 2-methylphenylboronic acid, the presence of the ortho-methyl group creates significant steric hindrance around the boron center. This steric bulk can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. When the productive coupling pathway is slow, the boronic acid or its activated boronate form is exposed to the reaction conditions for a longer period, providing a greater opportunity for the competing protodeboronation side reaction to occur.[2][3]

Q2: What are the primary factors in my Suzuki-Miyaura reaction that promote protodeboronation?

A2: Several interdependent factors can accelerate protodeboronation.[1] The most critical are:

-

Base: Strong, nucleophilic bases, particularly hydroxides (e.g., NaOH, KOH), readily form the tetrahedral boronate species [ArB(OH)₃]⁻, which is a key intermediate in many base-catalyzed protodeboronation pathways.[1][4]

-

Proton Source: The presence of a proton source, most commonly water, is required to complete the C-B bond cleavage. While Suzuki-Miyaura reactions often require some water for optimal catalyst turnover, excessive amounts can be detrimental.[5]

-

Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[5][6] If the activation energy for protodeboronation is lower than that of the desired coupling, increasing the temperature can disproportionately favor the side reaction.

-

Inefficient Catalysis: A slow or inefficient catalyst system that leads to long reaction times will invariably result in more protodeboronation.[5]

Q3: How can I definitively determine if protodeboronation is the cause of my low yield?

A3: The most direct method is to identify the protodeboronated byproduct. For 2-methylphenylboronic acid, this byproduct is toluene . You can monitor your reaction mixture over time using analytical techniques such as:

-

GC-MS or LC-MS: Look for the mass corresponding to toluene.

-

¹H NMR Spectroscopy: Toluene has characteristic aromatic signals and a singlet for the methyl group (~2.3 ppm) that can be easily identified and quantified against an internal standard. Observing the formation and increase of toluene alongside the consumption of your boronic acid starting material is strong evidence that protodeboronation is a significant competing pathway.

Q4: Is it better to use the free boronic acid or a more stable boronic ester derivative?

A4: For substrates prone to protodeboronation like 2-methylphenylboronic acid, using a more stable derivative is almost always the superior strategy. Boronic esters, such as pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) esters, offer significantly enhanced stability.[7][8][9] These derivatives function as "slow-release" reservoirs for the active boronic acid.[1][10] Under the reaction conditions, the ester hydrolyzes gradually, maintaining a very low steady-state concentration of the unstable boronic acid. This minimizes its decomposition via protodeboronation while still allowing it to participate effectively in the catalytic cycle.

Section 2: Troubleshooting Guide for Low Yields

Problem: My Suzuki-Miyaura coupling reaction using 2-methylphenylboronic acid is resulting in a low yield of the desired product, and I have confirmed the presence of toluene as a major byproduct.

This guide provides a logical workflow to diagnose and solve the issue.

Troubleshooting Workflow

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Yield in Sterically Hindered Suzuki Couplings

Welcome to the Technical Support Center for advanced Suzuki coupling applications. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome the challenges associated with sterically hindered substrates. This resource is structured to help you troubleshoot common issues and deepen your understanding of this powerful C-C bond-forming reaction.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during your experiments with sterically hindered Suzuki couplings.

Issue 1: Low to No Yield of the Desired Product

This is one of the most common challenges when dealing with bulky coupling partners. The steric hindrance can impede multiple steps in the catalytic cycle.

Initial Diagnosis:

-

Inefficient Oxidative Addition: The bulky substituents on your aryl halide may be preventing the palladium catalyst from efficiently inserting into the carbon-halogen bond.[1]

-

Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sterically hindered.

-

Difficult Reductive Elimination: The final, product-forming step can be significantly slowed down by steric congestion around the palladium center, making it difficult for the two coupling partners to form the new C-C bond.[1]

Troubleshooting Workflow:

Caption: A stepwise approach to troubleshooting low yields in sterically hindered Suzuki couplings.

Detailed Solutions:

1. Re-evaluate Your Catalyst and Ligand System:

The choice of ligand is paramount for overcoming steric barriers. Bulky, electron-rich ligands are essential as they promote both oxidative addition and reductive elimination.[2][3]

-

Rationale: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. The bulkiness of the ligand can also promote the reductive elimination step by creating steric pressure that favors the formation of the C-C bond.[2][4]

-

Recommended Ligands: Consider screening a panel of ligands known to be effective for sterically hindered couplings.

| Ligand Family | Specific Examples | Key Features |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky biaryl phosphines that are highly effective for a wide range of challenging couplings.[3][5] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often leading to higher catalyst stability and turnover numbers.[6][7] |

| Specialized Ligands | BI-DIME, AntPhos | Developed specifically for extremely sterically demanding couplings, such as the formation of tetra-ortho-substituted biaryls.[8][9] |

-

Experimental Protocol:

-

Set up a series of small-scale reactions in parallel, each with a different ligand from the table above.

-

Use a reliable palladium source such as Pd(OAc)₂ or Pd₂(dba)₃.

-

Maintain a consistent set of reaction conditions (base, solvent, temperature) for this initial screen.

-

Analyze the reaction outcomes by LC-MS or GC-MS to identify the most promising ligand.

-

2. Optimize the Base and Solvent Combination:

The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

-

Base Selection:

-

For substrates sensitive to strong bases, consider using milder options like K₃PO₄ or Cs₂CO₃.[3][10] These are often effective in promoting the reaction without causing unwanted side reactions.

-

In some cases, a stronger base like t-BuOK may be necessary, particularly with less reactive aryl chlorides.[7]

-

-

Solvent Selection:

Issue 2: Significant Formation of Side Products

The appearance of unexpected products can complicate your purification and reduce the yield of your desired compound.

Common Side Products and Their Causes:

-

Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of water and strong bases.[1]

-

Homocoupling: The formation of a biaryl from two molecules of your aryl halide or two molecules of your boronic acid.

-

Dehalogenation: The replacement of the halogen on your aryl halide with a hydrogen atom.[13]

Solutions:

-

To Minimize Protodeboronation:

-

Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Switch to a Milder Base: As mentioned previously, K₂CO₃ or Cs₂CO₃ are less likely to promote protodeboronation compared to strong bases like NaOH.[1]

-

Use Boronic Esters or Trifluoroborates: These derivatives of boronic acids, such as pinacol esters (Bpin), MIDA boronates, or potassium aryltrifluoroborates, are often more stable and less prone to protodeboronation.[1][14]

-

-

To Reduce Homocoupling:

-

Ensure Proper Pre-catalyst Activation: If you are using a Pd(II) precatalyst, ensure that it is fully reduced to the active Pd(0) species before the addition of the coupling partners.

-

Control Reaction Temperature: Lowering the reaction temperature may help to suppress homocoupling.

-

Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling by preventing the formation of ligand-deficient palladium species that can promote this side reaction.

-

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles and practices of sterically hindered Suzuki couplings.

Q1: What is the fundamental catalytic cycle of the Suzuki coupling, and where does steric hindrance have the most impact?

The Suzuki coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][11]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting steps impacted by steric hindrance.

Steric hindrance primarily affects:

-

Oxidative Addition: Bulky groups near the reaction center on the aryl halide can physically block the approach of the Pd(0) catalyst.

-

Reductive Elimination: Significant steric bulk on both coupling partners attached to the palladium center can make it energetically unfavorable for them to come together to form the new C-C bond.

Q2: How do I choose the right boronic acid derivative for a challenging coupling?

While boronic acids are the most common coupling partners, their derivatives can offer advantages in certain situations.

| Boron Reagent | Advantages | Disadvantages |

| Boronic Acids | Widely available, generally reactive. | Can be prone to protodeboronation and trimerization (boroxine formation). |

| Pinacol Esters (Bpin) | More stable to purification and storage, less prone to protodeboronation.[1] | Can be less reactive than the corresponding boronic acid. |

| MIDA Boronates | Highly stable, allowing for sequential cross-couplings. | Requires a deprotection step to reveal the reactive boronic acid. |

| Trifluoroborates (BF₃K) | Crystalline, air-stable solids that are easy to handle. Less prone to protodeboronation.[14] | Often require specific reaction conditions for optimal reactivity. |

Q3: Can nickel catalysts be used for sterically hindered Suzuki couplings?

Yes, nickel catalysts are emerging as a powerful alternative to palladium, especially for challenging substrates.[15]

-

Advantages of Nickel:

-

Considerations:

-

Nickel catalysis is often more sensitive to air and moisture, requiring more stringent reaction setups.

-

The mechanistic pathways can sometimes differ from those of palladium, potentially leading to different side products.

-

By systematically addressing these common issues and understanding the underlying principles, you can significantly improve your success rate in performing even the most challenging sterically hindered Suzuki couplings.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

-

Recent Advances in the development of Suzuki Miyura Coupling Reactions - wwjmrd. [Link]

-

Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: A remarkable advance from palladium to nickel catalysts - ResearchGate. [Link]

-

Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings - ResearchGate. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

-

An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]

-

Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

-

Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]

-

Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. [Link]

-

High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. [Link]

-

An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

-

The Suzuki Reaction - Chem 115 Myers. [Link]

-